molecular formula C3H3ClN2O2S B1319146 1H-imidazole-4-sulfonyl chloride CAS No. 58767-51-4

1H-imidazole-4-sulfonyl chloride

Cat. No.: B1319146
CAS No.: 58767-51-4
M. Wt: 166.59 g/mol
InChI Key: MXCZCMCHRWGSBX-UHFFFAOYSA-N
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Description

1H-Imidazole-4-sulfonyl chloride is a chemical compound with the molecular formula C3H3ClN2O2S and a molecular weight of 166.59 g/mol . It is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole-4-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of imidazole with chlorosulfonic acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 4-position of the imidazole ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include steps such as purification and crystallization to obtain the compound in high purity. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Imidazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 1-Methyl-1H-imidazole-4-sulfonyl chloride
  • 1H-Indazole-5-sulfonyl chloride
  • Pyridine-3-sulfonyl chloride
  • 1-Methylimidazole-2-sulfonyl chloride

Comparison: 1H-Imidazole-4-sulfonyl chloride is unique due to its specific substitution pattern on the imidazole ring. This substitution pattern influences its reactivity and the types of reactions it can undergo. Compared to other sulfonyl chlorides, it offers distinct advantages in terms of selectivity and functional group compatibility .

Properties

IUPAC Name

1H-imidazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2O2S/c4-9(7,8)3-1-5-2-6-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCZCMCHRWGSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596893
Record name 1H-Imidazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58767-51-4
Record name 1H-Imidazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-imidazole-4-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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